5-Ethoxypyrimidin-2-amine
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Overview
Description
5-Ethoxypyrimidin-2-amine is a chemical compound with the CAS Number: 39268-74-1. It has a molecular weight of 139.16 and its IUPAC name is 5-ethoxy-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 5-Ethoxypyrimidin-2-amine involves the reaction of diketene and triethylamine added to a toluene solution of 2-amino-5-ethoxypyrimidine. The mixture is stirred for 24 hours at 85°C. The solvent is then distilled off and the mixture is added to ethyl acetate and heated under reflux for 30 minutes. After cooling to room temperature, the solution is filtered to obtain the product .Molecular Structure Analysis
The InChI code for 5-Ethoxypyrimidin-2-amine is 1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) and the InChI key is NGWGYIGTWBAKAN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Ethoxypyrimidin-2-amine is a solid substance. It has a molecular weight of 139.16 and its IUPAC name is 5-ethoxy-2-pyrimidinamine . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticancer Activities : 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, including derivatives of 5-Ethoxypyrimidin-2-amine, have shown promising anticancer activities. One compound with ethoxy at the 4-position exhibited potent activity against MCF-7 and HepG2 cancer cell lines. It inhibited tubulin polymerization and induced cell cycle arrest and apoptosis in MCF-7 cells (Wenjing Liu et al., 2020).
Analgesic and Anti-inflammatory Agents : 5-Ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were evaluated for their analgesic and anti-inflammatory potential, showing higher potency than standard drugs and a low ulcer index (M. Chhabria et al., 2007).
5-HT1A Agonists : Aminopyrimidine derivatives, including a compound related to 5-Ethoxypyrimidin-2-amine, were studied as novel 5-HT(1A) agonists. One such compound demonstrated moderate potency and metabolic stability (A. Dounay et al., 2009).
Kinase Inhibitors : Novel 2,4-disubstituted-5-fluoropyrimidines, structurally related to 5-Ethoxypyrimidin-2-amine, were synthesized as potential kinase inhibitors. These compounds were part of a program aimed at discovering anticancer agents (H. Wada et al., 2012).
A2B Adenosine Receptor Antagonists : A series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, related to 5-Ethoxypyrimidin-2-amine, were identified as potent and selective A(2B) adenosine receptor antagonists. These compounds demonstrated efficacy in functional in vitro models (Bernat Vidal et al., 2007).
Antiviral and Antiretroviral Activities : 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines, structurally related to 5-Ethoxypyrimidin-2-amine, exhibited inhibitory effects on immune-activated nitric oxide production, with some derivatives showing antiviral and antiretroviral activities (P. Jansa et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-ethoxypyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGYIGTWBAKAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663952 |
Source
|
Record name | 5-Ethoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxypyrimidin-2-amine | |
CAS RN |
39268-74-1 |
Source
|
Record name | 5-Ethoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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